molecular formula C6H9IO4 B6182747 (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol CAS No. 2113728-19-9

(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol

Cat. No. B6182747
CAS RN: 2113728-19-9
M. Wt: 272
InChI Key:
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Description

(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol, also known as 5-iodo-2-hydroxymethyl-2H-pyran-3,4-diol, is a type of compound that is used in a variety of scientific research applications. It has been used in a variety of biochemical and physiological studies due to its unique properties.

Scientific Research Applications

(2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, and it has also been used as a substrate for enzymatic reactions. Furthermore, it has been used in the study of the structure and function of proteins and in the study of the interactions between proteins and small molecules.

Mechanism of Action

The mechanism of action of (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol is not fully understood. However, it is believed that the compound may act as a substrate for enzymatic reactions, and it may also interact with proteins and small molecules. Furthermore, it may act as a catalyst in certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol are not fully understood. However, it has been shown to have an antioxidant effect, which may be beneficial in the prevention of oxidative damage to cells. It has also been shown to have a mild anti-inflammatory effect, which may be beneficial in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

The primary advantage of using (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively stable compound and can be stored for extended periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water and therefore must be dissolved in a suitable solvent prior to use. Furthermore, it is not very soluble in organic solvents and therefore must be used in low concentrations.

Future Directions

Potential future directions for (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol include further research into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research into its mechanism of action and its interactions with proteins and small molecules could lead to new insights into its potential uses in laboratory experiments. Finally, further research into its synthesis and stability could lead to new methods of production and storage.

Synthesis Methods

The synthesis of (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol is a multi-step process. The first step involves the reaction of 1-hydroxy-4-iodo-2-methyl-2H-pyran-3-one with hydrogen iodide in the presence of a base such as potassium carbonate. This reaction yields a dihydro-2H-pyran-3,4-diol, which is then treated with a base such as potassium carbonate to form the desired product. The reaction can be carried out in various solvents such as acetonitrile, methanol, and ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol involves the protection of a diol followed by iodination and deprotection to yield the desired compound.", "Starting Materials": [ "D-glucose", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Iodine", "Sodium iodide", "Sodium bicarbonate" ], "Reaction": [ "D-glucose is protected as a diacetate by reacting with acetic anhydride in the presence of sodium acetate.", "The diacetate is then treated with methanol and hydrochloric acid to yield the dimethyl ether of the protected diol.", "The dimethyl ether is then iodinated using iodine and sodium iodide in the presence of sodium bicarbonate.", "The resulting iodo-diol is then deprotected by treatment with sodium hydroxide to yield the desired compound, (2R,3S,4S)-2-(hydroxymethyl)-5-iodo-3,4-dihydro-2H-pyran-3,4-diol." ] }

CAS RN

2113728-19-9

Molecular Formula

C6H9IO4

Molecular Weight

272

Purity

95

Origin of Product

United States

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